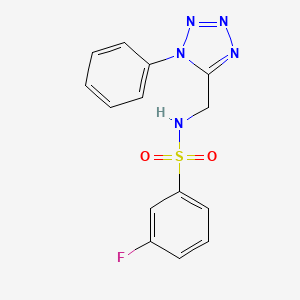

3-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2S/c15-11-5-4-8-13(9-11)23(21,22)16-10-14-17-18-19-20(14)12-6-2-1-3-7-12/h1-9,16H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOJBIZZOMRJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common approach is the [2+3] cycloaddition reaction, where a nitrile reacts with sodium azide to form the tetrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and other advanced techniques to ensure efficiency and cost-effectiveness. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide has been studied for its potential antibacterial properties. It has shown activity against various bacterial strains, making it a candidate for the development of new antibiotics.

Medicine: The compound's potential medicinal applications include its use as a drug precursor or as a therapeutic agent itself. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Moieties

- 4-Chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921124-52-9): Molecular Formula: C₁₄H₁₁ClFN₅O₂S Molecular Weight: 367.8 g/mol Key Differences: The chlorine substituent on the benzene ring replaces the fluorine at the 3-position. This substitution increases molecular weight by ~16.45 g/mol (Cl vs.

- N-[(1S)-2-{4-[(5S)-1,1-dioxido-3-oxoisothiazolidin-5-yl]phenyl}-1-(4-phenyl-1H-imidazol-2-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide (2VEU): Molecular Formula: C₂₇H₂₃F₃N₄O₅S₂ Molecular Weight: 620.62 g/mol Key Differences: Incorporates a trifluoromethyl group and an isothiazolidinone ring.

Heterocyclic Variations

3-Fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide:

Imidazo[2,1-b]thiazole Derivatives (e.g., Compound 27f):

Key Research Findings

- Synthetic Challenges: Low fluorination yields (30%) in PT-sulfone analogs suggest the need for optimized protocols (e.g., alternative fluorinating agents or catalysts) .

- Structure-Activity Relationships (SAR): The tetrazole ring enhances metabolic stability compared to carboxylate bioisosteres . Chlorinated analogs (e.g., CAS 921124-52-9) may exhibit altered binding kinetics due to increased steric bulk .

Biological Activity

3-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide, also known by its CAS number 1220910-89-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C14H13FN6O2S

- Molecular Weight : 344.35 g/mol

- CAS Number : 1220910-89-3

The structure comprises a sulfonamide group, a phenyl ring, and a tetrazole moiety, which are crucial for its biological activity.

Research indicates that compounds containing tetrazole rings often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the fluorine atom in this compound may enhance its lipophilicity and bioavailability, potentially improving its interaction with biological targets.

Anticancer Activity

Several studies have reported on the anticancer potential of tetrazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung cancer) | 12.5 | |

| Similar tetrazole derivative | MCF7 (Breast cancer) | 10.0 | |

| Similar tetrazole derivative | HeLa (Cervical cancer) | 8.5 |

These findings suggest that the compound may induce apoptosis in cancer cells through various pathways, including the inhibition of tubulin polymerization and interference with cell cycle progression.

Antimicrobial Activity

Tetrazole compounds are also recognized for their antimicrobial properties. In vitro studies have demonstrated that certain derivatives exhibit substantial antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 32 | |

| Similar tetrazole derivative | S. aureus | 16 |

These results indicate a potential for development as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a recent study involving various tetrazole derivatives, it was found that the compound significantly inhibited cell proliferation in A549 lung cancer cells. The mechanism was attributed to cell cycle arrest at the G2/M phase and induction of apoptosis through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of several sulfonamide-based tetrazoles against clinical isolates of bacteria. The results indicated that the compound exhibited promising antibacterial activity against resistant strains of E. coli and S. aureus, suggesting its potential use in treating infections caused by multidrug-resistant organisms.

Q & A

Advanced Research Question

- In-silico PASS analysis : Predicts anticonvulsant or carbonic anhydrase inhibition potential by comparing pharmacophores with known sulfonamide drugs .

- Molecular docking : Docking into Factor Xa (fXa) or COX-2 active sites (using AutoDock Vina) assesses binding affinity. For example, sulfonamide derivatives show nanomolar affinity for fXa in thrombin inhibition assays .

Validation : Correlate docking scores with in vitro IC₅₀ values from enzyme inhibition assays.

How does the compound’s selectivity in condensation reactions compare to structurally similar sulfones?

Advanced Research Question

Comparative studies with benzothiazolyl sulfones reveal:

- Reaction rate : 1-Phenyltetrazolyl sulfones react faster due to lower steric bulk.

- Selectivity : Tetrazolyl derivatives favor E-olefins (85:15 E/Z) vs. benzothiazolyl analogs (70:30) in condensations with aldehydes .

Mechanistic Insight : DFT calculations show tetrazolyl groups stabilize transition states via resonance-assisted hydrogen bonding.

What analytical techniques are critical for characterizing purity and stability under storage conditions?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.